

Griseofulvin-13C d3 pharmacokinetic studies metabolism

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Compound Focus: Griseofulvin-13C,d3

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Compound Profile: Griseofulvin-13C,d3

The table below summarizes the key identifying information for the stable isotope-labeled compound [1].

Property	Description
Chemical Name	Griseofulvin-13C,d3
CAS Number	1329612-29-4
Molecular Formula	C ₁₆ ¹³ CH ₁₄ D ₃ ClO ₆
Molecular Weight	356.78 g/mol
Core Application	Internal standard for quantitative analysis using NMR, GC-MS, or LC-MS [1].

Application Contexts and General Protocols

While explicit protocols for **Griseofulvin-13C,d3** are not available in the search results, the following sections outline its primary uses and the general framework of pharmacokinetic modeling, which it supports.

Role as an Internal Standard

Griseofulvin-13C,d3 is primarily used as an **internal standard (IS)** in bioanalytical methods [1]. The incorporation of heavy isotopes (¹³C and deuterium) creates a mass shift from the native compound (Griseofulvin), allowing mass spectrometry to distinguish between them. When a known amount of the IS is added to a biological sample (e.g., plasma, urine) at the initial processing step, it corrects for losses during sample preparation and variations in instrument response.

- **Protocol Outline:** A typical protocol involves spiking a precise volume of a certified **Griseofulvin-13C,d3** stock solution into all calibration standards, quality control samples, and study samples before any processing steps like protein precipitation or liquid-liquid extraction. After processing, the samples are analyzed by LC-MS/MS, and the ratio of the analyte peak area to the IS peak area is used for quantification.

Informing Pharmacokinetic (PK) Modeling

Population PK studies aim to understand the time course of a drug in the body and the sources of variability between individuals [2]. The use of a stable isotope like **Griseofulvin-13C,d3** ensures the high-quality concentration data that is the foundation of these models.

- **General PK Modeling Workflow:** The process involves [2]:
 - **Data Collection:** Gathering drug concentration-time data from subjects, often measured using an IS-based LC-MS/MS method.
 - **Structural Model Development:** Choosing a mathematical model (e.g., one- or two-compartment) that describes the typical drug disposition.
 - **Statistical Model Building:** Identifying and quantifying random variability (e.g., between-subject variability).
 - **Covariate Model Building:** Explaining variability by linking PK parameters to patient characteristics (e.g., weight, renal function).
 - **Model Evaluation:** Using goodness-of-fit plots and statistical criteria (e.g., Akaike Information Criterion) to validate the final model.

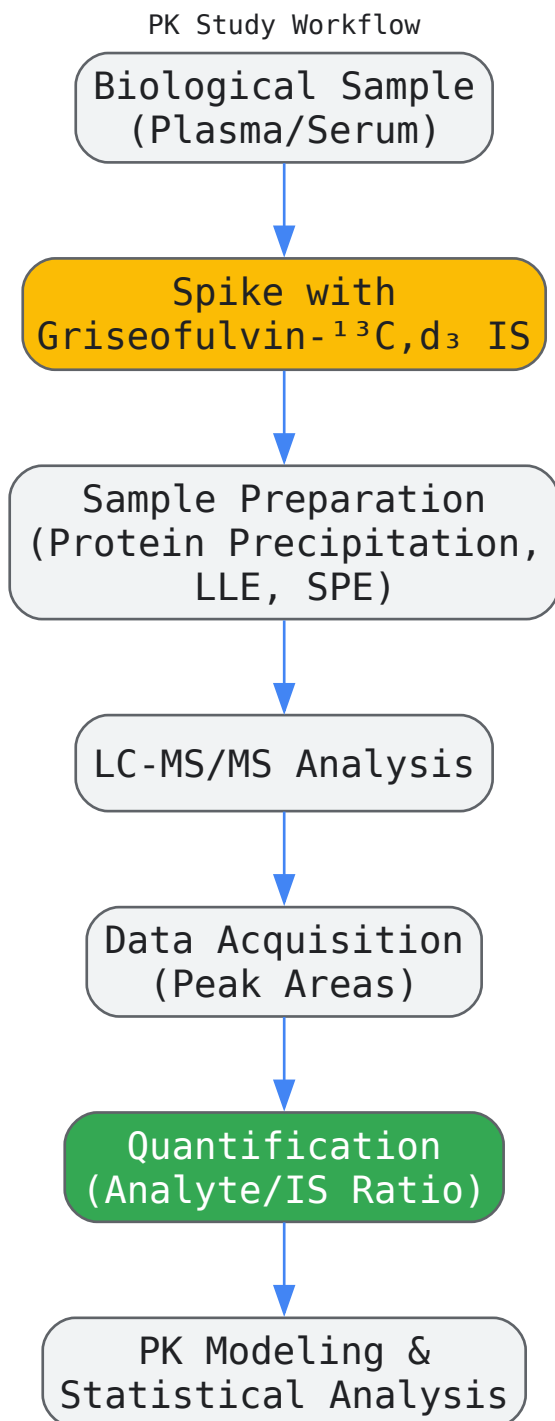
Investigating Metabolites and Pathways

Griseofulvin is known to be metabolized in the liver to compounds including **6-desmethylgriseofulvin (6-DMG)** and **4-desmethylgriseofulvin (4-DMG)** [3]. A stable isotope-labeled parent compound can aid in the

discovery and quantification of its metabolites.

- Protocol Outline: After administering **Griseofulvin-13C,d3** in pre-clinical studies, biological samples are analyzed using high-resolution mass spectrometry. The predictable mass differences caused by the 13C and d3 labels help pinpoint the parent drug and its metabolite peaks in complex chromatographic data, facilitating their identification and measurement.

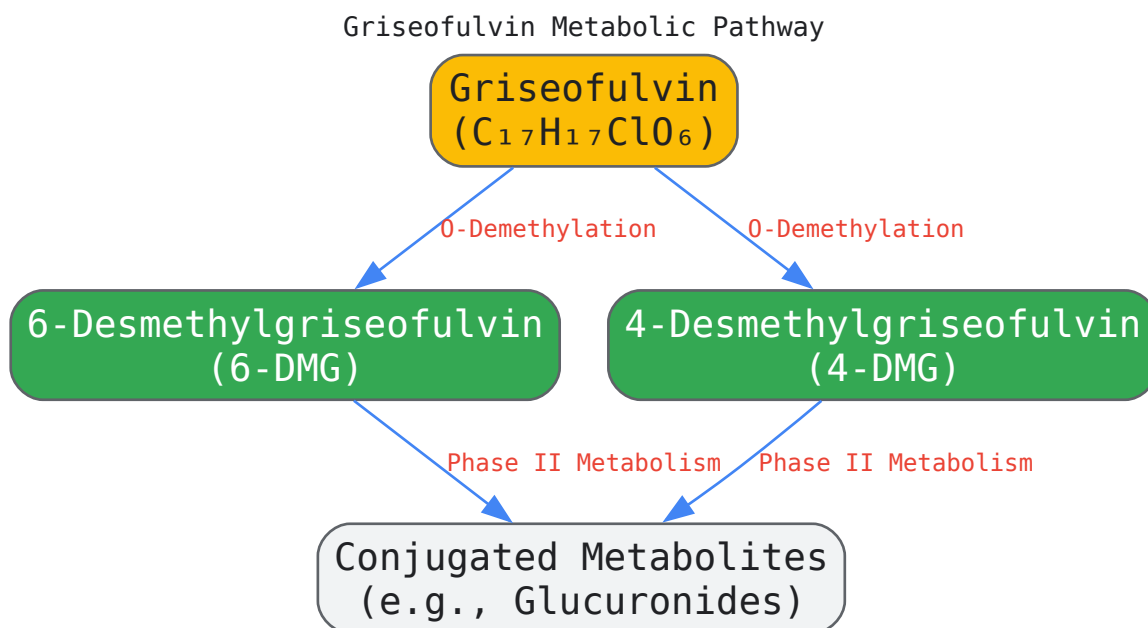
The following diagram illustrates the core experimental workflow in pharmacokinetic studies, from sample preparation to data analysis.



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Metabolic Pathway of Griseofulvin

Understanding the metabolic pathway of the parent drug, Griseofulvin, is crucial for designing studies with the labeled analog. The following diagram summarizes the key known metabolic transformations [3].



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References

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2. Introduction to Pharmacokinetic Modeling Methods - PMC [pmc.ncbi.nlm.nih.gov]
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